Cas no 79570-11-9 (2-Propenenitrile,3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)-)
79570-11-9 structure
Product Name:2-Propenenitrile,3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)-
CAS No:79570-11-9
MF:C17H25N
MW:243.38710474968
CID:579358
PubChem ID:44150498
Update Time:2025-04-19
2-Propenenitrile,3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenenitrile,3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)-
- 3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile
- EINECS 279-189-9
- NS00060624
- 79570-11-9
-
- Inchi: 1S/C17H25N/c1-16(2)9-5-10-17(3)13(6-4-11-18)12-7-8-14(17)15(12)16/h4,6,12-15H,5,7-10H2,1-3H3/b6-4+
- InChI Key: RREVPZJCDBBRKX-GQCTYLIASA-N
- SMILES: N#C/C=C/C1C2CCC3C1(C)CCCC(C)(C)C32
Computed Properties
- Exact Mass: 243.199
- Monoisotopic Mass: 243.199
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8A^2
- XLogP3: 5.1
2-Propenenitrile,3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)- Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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